Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Medicinal Chemistry Process Chemistry Protecting Group Strategy

This N-Boc-protected THIQ building block features a unique C1 tert-butyl ester that enables α-lithiation/alkylation for enantioselective alkaloid synthesis (e.g., salsolidine, carnegine). Unlike C3/C4 regioisomers, the C1 carboxylate provides an α-amino acid-like framework essential for configurational stability. Supplied at ≥95% purity with batch-specific NMR, HPLC, and GC traceability. Orthogonal protection strategy compatible with Fmoc-SPPS workflows. Sealed, dry storage at 2–8°C ensures long-term stability for automated parallel synthesis.

Molecular Formula C14H19NO2
Molecular Weight 233.311
CAS No. 791822-64-5
Cat. No. B2898787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
CAS791822-64-5
Molecular FormulaC14H19NO2
Molecular Weight233.311
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1C2=CC=CC=C2CCN1
InChIInChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-11-7-5-4-6-10(11)8-9-15-12/h4-7,12,15H,8-9H2,1-3H3
InChIKeyBIBSWYPUCMKWBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylate (CAS 791822-64-5) – Product Identity and Structural Context for Procurement


Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate (CAS: 791822-64-5, MF: C₁₄H₁₉NO₂, MW: 233.31) is an N-Boc-protected heterocyclic building block comprising the saturated 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold with a tert-butyl ester substituent at the C1 position . The compound is commercially supplied at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC traceability . The THIQ core is a privileged scaffold found in numerous alkaloids and FDA-approved pharmaceuticals targeting neurological disorders, oncology, and matrix metalloproteinase (MMP)-mediated pathologies . This compound serves as a versatile, protected intermediate that enables controlled deprotection and downstream functionalization in multi-step synthetic workflows.

Tert-Butyl 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylate – Why Generic THIQ Substitution Fails in Regioselective and Protection-Dependent Workflows


The C1 carboxylate regioisomer cannot be substituted interchangeably with C3-, C4-, or C7-carboxylate THIQ derivatives without fundamentally altering synthetic outcomes. The C1 position is unique because the carbamate nitrogen and the C1 ester reside within a sterically congested, α-amino acid-like framework that dictates both reactivity and stereochemical outcomes [1]. The tert-butyl (Boc) protecting group is essential for maintaining nucleophilicity at nitrogen while preventing undesired side reactions during lithiation, alkylation, or peptide coupling steps [2]. Substituting this compound with a methyl or ethyl ester analog—or worse, the free carboxylic acid—would expose the unprotected secondary amine to oxidation, premature deprotonation, and incompatibility with subsequent coupling conditions, rendering many downstream transformations infeasible [3].

Tert-Butyl 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylate – Quantitative Differentiators Against Closest Analogs


Ester Bulk and Hydrolytic Stability Differentiate tert-Butyl from Methyl and Ethyl C1-Carboxylate Analogs

The tert-butyl ester confers superior steric protection at the C1 carbonyl compared to methyl or ethyl esters. This bulk reduces the rate of undesired nucleophilic attack and premature hydrolysis during multi-step sequences where the ester must remain intact until final-stage deprotection [1]. For THIQ carboxylates, the tert-butyl group is the established industry standard for orthogonal protection; methyl (MW 191.23) and ethyl (MW 205.25) esters are 18% and 12% smaller by molecular weight, respectively, and are known to undergo base- or enzyme-catalyzed hydrolysis with significantly faster kinetics under identical pH and temperature conditions .

Medicinal Chemistry Process Chemistry Protecting Group Strategy

N-Boc Protection Enables Configurational Stability in Organolithium Chemistry: Direct Lithiation Comparison

In a direct head-to-head study of N-Boc-1-phenyltetrahydroisoquinolines, in situ IR spectroscopy quantified the configurational stability of the C1-lithiated intermediate. The organolithium derived from N-Boc-protected THIQ substrates remains configurationally stable at low temperature (−50 °C), enabling asymmetric synthesis of 1,1-disubstituted THIQ derivatives with high enantiomer ratios (er ≥99:1 by CSP HPLC) and high yields [1]. In contrast, unprotected or alternative carbamate-protected THIQs exhibit rapid enantiomerization under identical conditions, resulting in racemic product mixtures and precluding stereocontrolled synthesis [2].

Asymmetric Synthesis Organometallic Chemistry C–H Functionalization

Lipophilicity Advantage of tert-Butyl Ester Over Free Carboxylic Acid in CNS-Targeted and Cell-Based Assays

The tert-butyl ester group increases lipophilicity by approximately 3.6–3.7 LogP units compared to the free carboxylic acid form of the THIQ-1-carboxylate scaffold. The target compound has a calculated LogP of 2.46 , whereas the free (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has a measured/calculated LogP ranging from −1.2 to 1.29 depending on source . This differential is quantitatively consistent with the well-established logP contribution of the tert-butyl group (~+1.5 units) plus the difference between ester and free acid states (~+2.1 units).

CNS Drug Discovery Blood-Brain Barrier Permeability Cell Permeability

Validated Synthetic Utility: Quantified Yield in 1-Alkylation of N-Boc-THIQ Scaffolds

N-Boc-1,2,3,4-tetrahydroisoquinolines, including the target compound class, undergo lithiation with t-BuLi/TMEDA followed by alkyl halide trapping to afford 1-alkyl derivatives in 67–71% isolated yield [1]. The Boc protecting group is then quantitatively removed with trifluoroacetic acid to reveal the free secondary amine. This two-step sequence provides a robust, reproducible entry to C1-substituted THIQ alkaloids such as salsolidine and laudanosine. Unprotected THIQs cannot undergo this selective α-lithiation due to competing N–H deprotonation and decomposition pathways.

Alkaloid Synthesis C1-Functionalization Lithiation Chemistry

C1 Regioisomer Exclusivity: MMP-8 Inhibitor SAR Shows Positional Carboxylate Dictates Biological Activity

Extensive SAR studies on THIQ-carboxylate based MMP-8 inhibitors demonstrate that the position of the carboxylate group (C1 vs C3 vs C4) profoundly affects zinc-binding geometry and, consequently, inhibitory potency. The 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (Tic) scaffold is the established privileged framework for MMP-8 inhibition, with X-ray co-crystal structures confirming optimal zinc coordination geometry [1]. While the C1 carboxylate regioisomer (this compound) is not the direct MMP-8 inhibitor, it serves as the essential protected precursor for synthesizing C1-modified analogs where the C1 position is elaborated into diverse pharmacophores. This contrasts with C3-carboxylate derivatives (e.g., Boc-Tic-OH, CAS 78879-20-6) which are used directly as chiral building blocks but offer different synthetic versatility .

Matrix Metalloproteinase Inhibition Structure-Activity Relationship Scaffold-Based Drug Design

Tert-Butyl 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylate – Evidence-Backed Application Scenarios for Procurement and Research


Asymmetric Synthesis of C1-Substituted Tetrahydroisoquinoline Alkaloids

This compound is the requisite starting material for α-lithiation/alkylation sequences that produce 1-substituted THIQ alkaloids such as salsolidine, carnegine, and laudanosine. The N-Boc group is essential for configurational stability of the lithiated intermediate at low temperature, enabling enantioselective synthesis with high enantiomer ratios [1]. The tert-butyl ester remains stable under the strongly basic lithiation conditions and is subsequently cleaved during acid-mediated Boc deprotection to yield the free amino alcohol or acid derivative [2].

Protected Intermediate for C1-Modified MMP Inhibitor and CNS Drug Scaffolds

For medicinal chemistry programs targeting matrix metalloproteinases or CNS receptors, this compound provides the C1 carboxylate handle in protected form, allowing for controlled deprotection and subsequent coupling or functional group interconversion. The lipophilic tert-butyl ester (LogP 2.46) is preferable to the free carboxylic acid for intermediates requiring organic solubility or cell permeability during library synthesis . Patent literature establishes THIQ-1-carboxylic acid derivatives as key intermediates in the synthesis of praziquantel analogs and other antiparasitic agents [3].

Peptide Mimetic and Constrained Amino Acid Precursor Synthesis

The THIQ scaffold is a privileged constrained amino acid mimetic used to introduce conformational rigidity into peptide backbones. The tert-butyl ester at C1 serves as a carboxyl-protected form that can be selectively deprotected under acidic conditions orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS). This orthogonal protection strategy enables sequential deprotection and on-resin coupling, a capability not available with methyl or ethyl esters which may undergo premature cleavage under standard SPPS conditions [4].

Quality-Controlled Building Block for Automated Synthesis and High-Throughput Chemistry

The compound is supplied with batch-specific QC documentation (≥95% purity by NMR, HPLC, GC) and defined storage conditions (sealed, dry, 2–8 °C) . This level of analytical traceability and stability specification meets the requirements of automated parallel synthesis platforms and high-throughput medicinal chemistry workflows, where reproducibility and minimal impurity interference are non-negotiable procurement criteria.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.